4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
CAS No.: 1072960-66-7
Cat. No.: VC2861620
Molecular Formula: C12H12BNO5
Molecular Weight: 261.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072960-66-7 |
|---|---|
| Molecular Formula | C12H12BNO5 |
| Molecular Weight | 261.04 g/mol |
| IUPAC Name | 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | ATAFRFKGTAHILE-UHFFFAOYSA-N |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=O |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=O |
Introduction
Structural Characteristics and Properties
Molecular Identity
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde possesses a molecular formula of C12H12BNO5 with a calculated molecular weight of 261.04 g/mol . The compound was first created in the PubChem database on May 17, 2013, with recent modifications dated April 5, 2025 . It features a tetrahedral boron atom coordinated to both a para-substituted phenyl ring and the bidentate N-methyliminodiacetic acid (MIDA) ligand, forming a characteristic bicyclic dioxazaborocane structure.
Nomenclature and Identifiers
The compound is formally designated as 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde according to IUPAC nomenclature . Common synonyms include:
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4-Formylphenylboronic acid MIDA ester
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1257650-77-3 (registry number)
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1072960-66-7 (registry number)
The compound is assigned PubChem CID 71310647 and can be uniquely identified by its InChIKey: ATAFRFKGTAHILE-UHFFFAOYSA-N .
Structural Representation
The chemical structure can be represented through various notation systems:
The structure features a MIDA group (N-methyliminodiacetic acid) coordinated to boron, with the boron atom directly attached to a benzene ring that bears an aldehyde group at the para position.
Structural Isomers and Comparative Analysis
Positional Isomers
Three positional isomers of (6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exist, differing in the location of the aldehyde group on the phenyl ring:
| Isomer | Position of Aldehyde | PubChem CID | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | Para (4-position) | 71310647 | C12H12BNO5 | 261.04 g/mol |
| 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | Meta (3-position) | 53360921 | C12H12BNO5 | 261.04 g/mol |
| 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | Ortho (2-position) | 71310575 | C12H12BNO5 | 261.04 g/mol |
All three isomers share identical molecular formulas and weights but differ in their structural arrangements and therefore in their chemical properties and reactivity profiles .
Spectroscopic Differentiation
For the meta-isomer (3-position), predicted collision cross-section data has been reported, which can be useful for mass spectrometric identification and differentiation from other isomers:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 262.08812 | 154.7 |
| [M+Na]+ | 284.07006 | 158.8 |
| [M+NH4]+ | 279.11466 | 156.7 |
| [M+K]+ | 300.04400 | 158.3 |
| [M-H]- | 260.07356 | 156.1 |
| [M+Na-2H]- | 282.05551 | 157.1 |
| [M]+ | 261.08029 | 155.6 |
| [M]- | 261.08139 | 155.6 |
These cross-section values provide a fingerprint for analytical identification and structural confirmation of the meta-isomer .
Synthesis and Preparation Methods
General Approaches to MIDA Boronate Synthesis
The preparation of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde falls within the broader synthetic methodology for MIDA boronates. Two principal approaches have been documented:
Dean-Stark Complexation Method
This method employs azeotropic removal of water to drive the complexation reaction between boronic acids and MIDA:
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Boronic acid (0.5 mmol, 1 eq.) and MIDA (0.6 mmol, 1.2 eq.) are suspended in a toluene/DMSO mixture (10:1, 6 mL)
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The mixture is heated at reflux using a Dean-Stark apparatus for 6 hours
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After cooling, the reaction mixture is diluted with water (70 mL) and extracted with ethyl acetate (3 × 30 mL)
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The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to afford the MIDA boronate product
MIDA Anhydride Method
An alternative approach utilizes MIDA anhydride as a reagent:
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MIDA anhydride (1.5 mmol, 3 eq.) and boronic acid (0.5 mmol, 1 eq.) are combined in a sealed vial under nitrogen atmosphere
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Anhydrous dioxane (1.5 mL) is added, and the mixture is heated at 70°C for 24 hours
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After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate
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The combined organic extracts are dried, filtered, and concentrated to yield the MIDA boronate product
Specific Synthesis of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
The synthesis of the target compound would involve applying either method to 4-formylphenylboronic acid as the starting material. Based on similar compounds documented in the literature, the MIDA anhydride method might be preferred for aldehydes to minimize potential side reactions .
Applications in Organic Synthesis
Utility as a Building Block
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde serves as a valuable bifunctional building block in organic synthesis due to several key features:
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The MIDA boronate functionality provides enhanced stability compared to the corresponding boronic acid
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The protected boronic acid can be selectively unveiled under mild conditions when needed for coupling reactions
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The aldehyde group offers an orthogonal handle for diverse transformations
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The para-relationship between the two functional groups creates predictable electronic effects
Cross-Coupling Applications
The compound functions primarily as a protected form of 4-formylphenylboronic acid, which is commonly employed in Suzuki-Miyaura cross-coupling reactions. The MIDA protection strategy allows:
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Extended shelf-stability compared to free boronic acids
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Compatibility with various reaction conditions that might decompose unprotected boronic acids
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Selective unveiling of the boronic acid functionality at the desired stage of synthesis
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Sequential cross-coupling strategies in the construction of complex molecular frameworks
Aldehyde Functionality Exploitation
The presence of the aldehyde group enables numerous transformations while leaving the MIDA boronate intact:
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Condensation reactions with amines to form imines or Schiff bases
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Reductive amination to form secondary amines
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Wittig or Horner-Wadsworth-Emmons reactions to form olefins
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Aldol reactions to create β-hydroxy carbonyl compounds
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Selective reduction to a primary alcohol
These possibilities make 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde a highly versatile intermediate in the construction of complex molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would likely show:
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A singlet for the N-methyl group (approximately δ 2.6-2.8 ppm)
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Two doublets for the diastereotopic MIDA methylene protons (approximately δ 4.0-4.4 ppm)
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Two doublets for the para-substituted aromatic ring (approximately δ 7.5-8.0 ppm)
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A singlet for the aldehyde proton (approximately δ 9.9-10.1 ppm)
The 13C NMR would feature signals for:
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The N-methyl carbon (approximately δ 47-50 ppm)
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MIDA methylene carbons (approximately δ 60-63 ppm)
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Aromatic carbons (approximately δ 125-140 ppm)
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Carbonyl carbons of the MIDA group (approximately δ 165-170 ppm)
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Aldehyde carbon (approximately δ 190-195 ppm)
11B NMR would likely show a broad signal in the range of δ 10-15 ppm, characteristic of tetracoordinate boron atoms in MIDA boronates.
Mass Spectrometry
Mass spectrometric analysis would typically reveal:
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The molecular ion peak [M+H]+ at m/z 262.09
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Adduct peaks such as [M+Na]+ at m/z 284.07
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Fragment ions resulting from the loss of the MIDA group or cleavage of the B-C bond
Comparative Analysis with Related Compounds
Isomer Reactivity Differences
The three positional isomers of (6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde exhibit distinct reactivity patterns:
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The para-isomer (4-position):
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Exhibits maximum electronic communication between the boronate and aldehyde functionalities through the aromatic π-system
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Provides predictable electronic effects in cross-coupling reactions
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Offers least steric hindrance between the two functional groups
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The meta-isomer (3-position):
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Demonstrates reduced electronic communication between the functional groups
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Creates unique substitution patterns in cross-coupling products
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Shows intermediate steric properties
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The ortho-isomer (2-position):
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Potential for proximity effects between the boronate and aldehyde groups
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Increased steric hindrance that may affect reaction rates and selectivity
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Possibility for directed metallation chemistry
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Synthetic Utility Comparison
Each isomer offers distinct advantages in different synthetic scenarios:
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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (para):
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Preferred for predictable cross-coupling chemistry
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Well-suited for polymer and materials applications requiring linear connectivity
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Ideal for applications where electronic effects need to be transmitted through the π-system
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3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (meta):
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Valuable for creating meta-substituted biaryl compounds that are otherwise challenging to access
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Used when electronic isolation between functional groups is desired
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Produces bent or angled molecular architectures
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2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (ortho):
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Useful in intramolecular reactions where proximity is advantageous
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Can participate in directed metallation chemistry
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Creates crowded substitution patterns for specific steric requirements
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